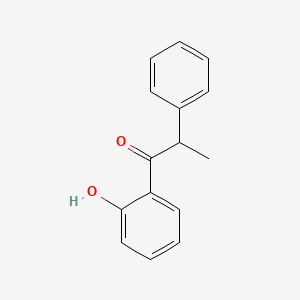

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)-2-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)16/h2-11,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMVLMMYAOJRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Defining Structural Features Relevant to Research Modalities

The systematic IUPAC name for the compound is 1-(2-hydroxyphenyl)-2-phenylpropan-1-one . An analysis of its name reveals the core structural components that dictate its chemical behavior.

The structure is characterized by a propan-1-one backbone. A hydroxyl-substituted phenyl group is attached to the carbonyl carbon (C1), and a phenyl group is attached to the adjacent carbon (C2). The presence of a hydroxyl group at the ortho position (position 2) of the phenyl ring attached to the carbonyl group is a key feature, influencing the molecule's electronic properties and reactivity through potential intramolecular hydrogen bonding and directing effects in further chemical transformations.

The key structural features relevant to its application in research include:

A phenolic hydroxyl group: This group can act as a proton donor, a hydrogen bond donor/acceptor, and a directing group in electrophilic aromatic substitution reactions.

A ketone carbonyl group: This functional group is susceptible to nucleophilic attack and can be a site for various condensation and reduction reactions.

An α-chiral center: The carbon at the 2-position, bonded to the phenyl group, is a stereocenter, meaning the compound can exist as enantiomers. This chirality is significant in stereoselective synthesis and biological applications.

Interactive Data Table: Structural Features and Their Research Relevance

| Structural Feature | Description | Relevance in Research Modalities |

|---|---|---|

| Systematic Name | This compound | Provides an unambiguous identification of the molecule's connectivity. |

| Phenolic Hydroxyl Group (-OH) | Located at the ortho-position of the phenyl ring attached to the carbonyl. | Influences acidity, solubility, and potential for intramolecular hydrogen bonding. Directs further substitution on the aromatic ring. |

| Ketone Carbonyl Group (C=O) | Part of the propan-1-one backbone. | A key reactive site for nucleophilic addition, condensation, and reduction reactions, enabling the synthesis of a variety of derivatives. |

| α-Phenyl Group | A phenyl substituent at the carbon adjacent to the carbonyl group. | Creates a chiral center and influences the steric and electronic environment of the carbonyl group. |

Contextualization Within the α Methyldeoxybenzoin Chemical Class

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one is a member of the α-methyldeoxybenzoin chemical class. Deoxybenzoins, also known as α-aryl acetophenones, are characterized by a 1,2-diaryl-ethanone core structure. The "α-methyl" designation in this class name refers to the presence of a methyl group at the α-position relative to the carbonyl group.

α-Methyldeoxybenzoins are recognized as important scaffolds in medicinal chemistry and organic synthesis. They are structurally related to isoflavonoids, a class of naturally occurring compounds with diverse biological activities. In fact, some α-methyldeoxybenzoins have been identified as metabolites of isoflavones. This metabolic link underscores the biological relevance of this chemical class.

The general structure of an α-methyldeoxybenzoin allows for a wide range of substitutions on both aromatic rings, leading to a diverse library of compounds with varying electronic and steric properties. The presence of the 2'-hydroxyl group, as seen in the title compound, is a common feature in many biologically active deoxybenzoins and isoflavonoids.

Significance As a Synthetic Target and Chemical Intermediate

Reductive Approaches for the Formation of the Propanone Core

A primary strategy for synthesizing α-methyldeoxybenzoins involves the reductive transformation of readily available isoflavone (B191592) precursors. This approach leverages the inherent structural similarity between the starting material and the final product, often providing a direct route to the desired propanone core.

The reaction involves adding a solution of the isoflavone precursor in THF to a slurry of LiAlH₄ in refluxing THF. Following the reaction, a workup with an aqueous ammonium (B1175870) chloride solution and neutralization allows for the extraction and purification of the final product. The efficiency of the conversion depends on the specific isoflavone substrate and the molar equivalents of the reducing agent used.

| Starting Isoflavone Precursor | Product (α-methyldeoxybenzoin) | LiAlH₄ (mol equiv.) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Daidzein | O-demethylangolensin | 4.0 | 3.0 | 72 | |

| Formononetin | 4′-O-methylangolensin | 3.5 | 2.5 | 70 | |

| Genistein | 6′-hydroxy-O-demethylangolensin | 5.5 | 3.5 | 58 | |

| Unsubstituted Isoflavone | This compound | 2.5 | 1.5 | 75 |

The reduction of isoflavones by hydride reagents proceeds through a distinct mechanism compared to that of simple α,β-unsaturated ketones. The transformation is understood to occur via a 1,4-conjugate addition pathway. This is encouraged by the resonance structure of the isoflavone, which places partial positive charge on the β-carbon of the enone system. The initial hydride attack leads to the formation of an isoflavanone (B1217009) enolate intermediate. Subsequent protonation and further reduction steps ultimately result in a reductive cleavage of the heterocyclic ring, yielding the open-chain α-methyldeoxybenzoin structure. This ring-opening is a key feature of the reaction with strong hydrides like LiAlH₄, distinguishing it from milder reagents that may only reduce the carbonyl to an alcohol or the double bond to yield an isoflavanone.

Alternative Synthetic Pathways for Selective Formation of the this compound Scaffold

Another classical approach involves building the propanone scaffold from simpler precursors rather than deconstructing an isoflavone. Such multi-step syntheses can offer flexibility but often lack the efficiency of the direct reductive methods. For instance, the synthesis of α-methyl amino acids has been achieved via the regioselective opening of a β-lactone with organocuprates derived from Grignard reagents, a strategy that could theoretically be adapted but would require significant synthetic effort to build the specific target molecule. organic-chemistry.orgnih.gov These alternative pathways underscore the synthetic challenge and highlight the efficiency of the direct reduction of isoflavones.

Development of Green Chemistry Approaches in its Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of sustainable catalysts, safer solvents, and more efficient reactions. While specific green methodologies for this compound are not widely reported, the potential for their application can be inferred from progress in related chemical transformations. nih.gov

A key area of green chemistry is the replacement of stoichiometric reagents, such as LiAlH₄, with catalytic systems. Biocatalysis, using enzymes to perform chemical transformations, represents a powerful green alternative. nih.gov For the synthesis of ketone derivatives, ketoreductases (KREDs), a type of alcohol dehydrogenase, are widely used for the stereoselective reduction of ketones to chiral alcohols. nih.gov While typically used for ketone-to-alcohol reduction, engineered enzymes could potentially be developed for reductive ring-opening reactions. Furthermore, transaminases offer an environmentally sound method for producing chiral amines from prochiral ketones, showcasing the power of biocatalysts in creating valuable chemical intermediates under mild, aqueous conditions. researchgate.net The development of a specific biocatalytic route for the target compound from an isoflavone or other precursor remains a promising area for future research.

Traditional organic reactions often rely on volatile and hazardous organic solvents like THF. A central goal of green chemistry is to replace these with environmentally benign alternatives, such as water, or to conduct reactions in solvent-free conditions. Biocatalytic reactions are frequently performed in aqueous media at ambient temperature and pressure, significantly improving the safety and environmental profile of a synthesis. nih.gov For non-enzymatic processes, the optimization of reactions to proceed in water or under solvent-free conditions, perhaps aided by microwave irradiation, could drastically reduce chemical waste and energy consumption. While specific examples for the synthesis of this compound are not yet established, these principles guide the future development of more sustainable synthetic methodologies.

Reactivity of the Ketone Functionality

The ketone carbonyl group is a site of significant electrophilicity, making it susceptible to attack by nucleophiles. Its reactivity is also influenced by the adjacent α-carbon.

The carbon atom of the carbonyl group in this compound is electrophilic and serves as the primary site for nucleophilic addition reactions. Aldehydes are generally more reactive than ketones, but the ketone in this molecule can be readily attacked by various nucleophiles. mpg.de

A fundamental reaction is the reduction of the ketone to a secondary alcohol, forming 1-(2-hydroxyphenyl)-2-phenylpropan-1-ol. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. For instance, the enantioselective hydrogenation of the related compound 1-phenyl-1,2-propanedione (B147261) over platinum catalysts has been studied, yielding the corresponding hydroxyketone, demonstrating the feasibility of reducing the carbonyl group in such structures. researchgate.net

Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would result in the formation of a tertiary alcohol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center This table presents potential reactions based on the general reactivity of ketones.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄, LiAlH₄, or H₂/Catalyst | Secondary Alcohol |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Acetal Formation | R'OH, H⁺ | Acetal |

The carbon atom adjacent to the carbonyl group (the α-carbon), which bears the phenyl substituent, is acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively.

The formation of an enolate can facilitate several reactions at the α-position, including alkylation and halogenation. Because the α-carbon in this compound is a chiral center, enolization can lead to racemization if the reaction is carried out under conditions that allow for the complete formation of the planar enol or enolate intermediate. The related compound 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione exists in two enolic tautomeric forms, highlighting the propensity for enolization in similar structures. chemicalbook.com

Transformations Involving the Hydroxyl Group on the Phenyl Ring

The phenolic hydroxyl group is a versatile functional group, capable of acting as a nucleophile and directing electrophilic aromatic substitution. Its position ortho to the acyl side chain is crucial for enabling intramolecular reactions.

The proximity of the phenolic hydroxyl group to the electrophilic carbonyl carbon facilitates intramolecular cyclization. In the presence of an acid or base catalyst, the nucleophilic phenolic oxygen can attack the carbonyl carbon. This type of reaction is seen in the conversion of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) to flavone, where the hydroxyl group attacks a carbonyl to form a cyclic intermediate. chegg.com

For this compound, such an attack would lead to a five-membered ring, specifically a substituted 2,3-dihydrobenzofuran. This cyclization is a known pathway for related ortho-hydroxyaryl substituted compounds. nih.govrhhz.net The reaction mechanism likely involves protonation of the carbonyl oxygen under acidic conditions to enhance its electrophilicity, followed by the intramolecular nucleophilic attack of the phenolic hydroxyl group. Subsequent dehydration would yield the final benzofuran (B130515) derivative. This type of cyclization highlights the "neighboring group participation" effect of the ortho-hydroxyl group. mpg.de

Table 2: Potential Intramolecular Cyclization Products This table outlines potential cyclization pathways based on established chemical principles.

| Catalyst | Intermediate | Final Product | Ring System |

| Acid (e.g., H₂SO₄) | Hemiketal | Dehydrated Product | Dihydrobenzofuran derivative |

| Base | Phenoxide attacks ketone | Hemiketal anion | Dihydrobenzofuran derivative |

The phenolic hydroxyl group undergoes reactions typical for phenols. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion, a potent nucleophile.

Etherification: The phenoxide can react with alkyl halides in a Williamson ether synthesis to form an ether.

Esterification: Reaction with acyl chlorides or acid anhydrides yields phenyl esters.

Dehydroxylation: The phenolic hydroxyl group can be removed. A process for this involves converting the phenol (B47542) into a pyrimidyl ether, followed by catalytic hydrogenolysis to cleave the C-O bond, yielding the corresponding arene. google.com This demonstrates a method for replacing the hydroxyl group with a hydrogen atom.

The reactivity of the phenolic hydroxyl group can also be leveraged in resin formation, for example, by reacting with aldehydes like formaldehyde (B43269) or glyoxal. researchgate.net

Reactivity of the Phenyl Substituent at the 2-Position

The phenyl group attached to the α-carbon is chemically robust. Unlike the hydroxyphenyl ring, this phenyl group is not activated towards electrophilic substitution. It will undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) under standard conditions. The alkyl chain attached to the ring acts as a weak ortho-, para-director. However, these reactions would require forcing conditions and would likely compete with reactions at the more reactive sites of the molecule, such as the ketone or the activated hydroxyphenyl ring.

Photochemical and Electrochemical Studies of its Chemical Behavior

The chemical behavior of this compound under photochemical and electrochemical conditions is a subject of scientific interest, primarily drawing parallels from the well-documented reactivity of structurally similar compounds like 2'-hydroxychalcones and deoxybenzoins. While specific experimental studies on this compound are not extensively available in the public domain, its reactivity can be inferred from these related structures.

Photochemical Behavior

The photochemistry of ketones with a hydroxyl group ortho to the carbonyl, such as this compound, is often governed by processes like intramolecular hydrogen atom transfer, photoisomerization, and photocyclization. Research on analogous 2'-hydroxychalcones reveals that upon irradiation, these molecules can undergo a one-way cis-trans photoisomerization. acs.orgresearchgate.net This process is often initiated by an intramolecular hydrogen atom transfer within the excited triplet state. acs.org Furthermore, the irradiation of 2'-hydroxychalcones can lead to photocyclization, yielding flavanones, with the efficiency of this reaction being dependent on the solvent and the wavelength of the light used. rsc.orgrsc.org In some instances, the excited-state intramolecular hydrogen transfer has been observed to have a moderating effect on the efficiency of isomerization. rsc.org The specific products formed can also be influenced by the concentration of the solution and the irradiation wavelength. iucr.org

Another relevant parallel can be drawn from the photochemistry of deoxybenzoin (B349326) (1,2-diphenylethanone), which shares the core structure of the target compound. Studies have shown that deoxybenzoin undergoes α-cleavage from its excited triplet state, resulting in the formation of benzoyl and benzyl (B1604629) free radicals. acs.org This cleavage is a primary photochemical process when irradiated in a non-reactive solvent like benzene. acs.org The subsequent reactions of these radicals determine the final product distribution.

Electrochemical Behavior

The electrochemical properties of this compound are expected to be influenced by both the phenolic hydroxyl group and the ketone functionality. The electrochemical oxidation of related 2'-hydroxychalcones has been studied, indicating that these compounds can be oxidized at glassy carbon and gold electrodes. researchgate.net This oxidative behavior is often linked to their antioxidant properties. researchgate.net

The electrochemical reduction of ketones, including structures similar to deoxybenzoin, has been shown to proceed via deoxygenation. rsc.org For some 2'-hydroxychalcone (B22705) derivatives, electrochemical reduction involves a single-electron transfer to generate a radical anion, which may then undergo dimerization. researchgate.net

The following tables summarize findings for analogous compounds, which can be used to predict the behavior of this compound.

Table 1: Photochemical Reactions of Analogous Compounds

| Compound Family | Reaction Type | Key Findings | Reference(s) |

| 2'-Hydroxychalcones | Photoisomerization | One-way cis-to-trans isomerization via excited triplet state. | acs.orgresearchgate.net |

| 2'-Hydroxychalcones | Photocyclization | Forms flavanones; quantum yield is solvent and wavelength dependent. | rsc.orgrsc.org |

| Deoxybenzoins | α-Cleavage | Forms benzoyl and benzyl radicals from the excited triplet state. | acs.org |

Table 2: Electrochemical Reactions of Analogous Compounds

| Compound Family | Reaction Type | Key Findings | Reference(s) |

| 2'-Hydroxychalcones | Oxidation | Can be oxidized at glassy carbon and gold electrodes. | researchgate.net |

| 2'-Hydroxychalcones | Reduction | One-electron transfer to form a radical anion, followed by dimerization. | researchgate.net |

| Deoxybenzoin/Ketones | Reduction | Can undergo deoxygenation. | rsc.org |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural and Mechanistic Insights into 1 2 Hydroxyphenyl 2 Phenylpropan 1 One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for gaining insights into the three-dimensional structure of molecules in solution.

Application of COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Analysis

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one, COSY would be instrumental in identifying the spin systems of the two aromatic rings and the propanone chain. For instance, correlations would be expected between the methine proton at the C2 position and the methyl protons at C3, as well as among the aromatic protons of both the hydroxyphenyl and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the direct one-bond correlations between protons and their attached carbons. This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton resonances.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. In this compound, NOESY could reveal through-space interactions between the protons of the phenyl group at C2 and the protons of the hydroxyphenyl ring, providing insights into the rotational conformation around the C1-C2 and C2-phenyl bonds.

A hypothetical data table illustrating the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds, is presented below. nih.govlookchem.com

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~205 |

| 2 | ~4.8 (q) | ~50 |

| 3 | ~1.5 (d) | ~18 |

| 1' | - | ~118 |

| 2' | - | ~160 |

| 3' | ~6.9 (d) | ~117 |

| 4' | ~7.4 (t) | ~136 |

| 5' | ~6.8 (t) | ~119 |

| 6' | ~7.8 (d) | ~130 |

| 1'' | - | ~140 |

| 2''/6'' | ~7.3 (d) | ~129 |

| 3''/5'' | ~7.2 (t) | ~128 |

| 4'' | ~7.1 (t) | ~127 |

| 2'-OH | ~12.0 (s) | - |

Dynamic NMR Investigations of Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules. While specific DNMR studies on this compound are not available, the principles of this methodology can be applied to understand potential dynamic processes in this molecule.

Conformational exchange in this compound could involve rotation around the C1-C2 and C2-phenyl single bonds. These rotational processes can lead to the coalescence of NMR signals at elevated temperatures as the rate of exchange becomes fast on the NMR timescale. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barriers for these conformational changes. For example, restricted rotation around the C1-C2 bond could lead to distinct NMR signals for the aromatic protons at lower temperatures, which would broaden and eventually merge into a single averaged signal as the temperature is increased.

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for molecular ions and their fragments. This information is crucial for elucidating the fragmentation pathways of a molecule upon ionization.

While a specific high-resolution mass spectrum for this compound was not found, the fragmentation of related 2'-hydroxychalcones and other ketones has been studied. fabad.org.trnih.gov Based on these studies, several key fragmentation pathways can be proposed for this compound under electron ionization (EI) or electrospray ionization (ESI).

A primary fragmentation would likely involve the cleavage of the bond between the carbonyl group and the adjacent carbon (α-cleavage), leading to the formation of a benzoyl cation (m/z 105) and a 2-phenylpropyl radical. Another characteristic fragmentation pathway for ketones is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen atom to the carbonyl oxygen followed by the cleavage of the α,β-carbon-carbon bond. However, this is less likely in this specific structure due to the absence of an extended alkyl chain.

The presence of the hydroxyl group on the phenyl ring can also influence the fragmentation, potentially leading to rearrangements and the formation of characteristic fragment ions. For instance, the loss of water or other small neutral molecules from the molecular ion is a common fragmentation route. nih.gov

Proposed Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Mechanism |

| 226 | 121 | C₇H₇O | Cleavage of the C1-C2 bond |

| 226 | 105 | C₈H₉O | α-cleavage leading to the benzoyl cation |

| 226 | 93 | C₉H₇O | Rearrangement and loss of the phenylpropanone side chain |

| 121 | 93 | CO | Loss of carbon monoxide from the hydroxyphenyl carbonyl fragment |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are particularly sensitive to hydrogen bonding interactions.

For this compound, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the carbonyl oxygen, forming a six-membered ring. This interaction would lead to a significant red-shift (lowering of the vibrational frequency) and broadening of the O-H stretching band in the FTIR spectrum, typically observed in the range of 3100-3500 cm⁻¹. The C=O stretching frequency, usually found around 1700 cm⁻¹, would also be expected to shift to a lower wavenumber (e.g., 1640-1680 cm⁻¹) due to the weakening of the carbonyl bond through hydrogen bonding. nih.gov

A computational study on the related isomer, 2-hydroxy-2-methyl-1-phenylpropan-1-one, provides theoretical insights into the expected vibrational modes. researchgate.net The calculated vibrational frequencies can be used to aid in the assignment of the experimental FTIR and Raman spectra.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3100 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (intramolecular H-bond) | 1640 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (phenol) | 1200 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the crystal structure of a related compound, (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, has been determined. researchgate.net This structure reveals a planar conformation for the chalcone (B49325) backbone, stabilized by a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. It is reasonable to expect that this compound would also exhibit a strong intramolecular hydrogen bond in the solid state, which would significantly influence its conformation and packing in the crystal lattice. The phenyl group at the C2 position would likely adopt a staggered conformation relative to the rest of the molecule to minimize steric hindrance.

Theoretical and Computational Chemistry Studies on 1 2 Hydroxyphenyl 2 Phenylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

No published studies were found that performed quantum chemical calculations specifically on 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one. Such calculations would be necessary to determine its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals for this compound have not been reported.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions. researchgate.net Without specific calculations for this compound, a detailed map and analysis of its reactive sites cannot be generated.

Conformational Analysis and Energy Landscape Exploration using Molecular Mechanics and Density Functional Theory (DFT)

The rotational freedom around the single bonds in this compound suggests the existence of multiple conformers with varying energies. A comprehensive conformational analysis using methods like Molecular Mechanics or DFT would be required to identify the most stable conformers and the energy barriers between them. Such an analysis has been performed for related molecules like 1-phenyl-2-propanone, but the results cannot be extrapolated to the title compound due to differing substituent effects. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). researchgate.net These theoretical predictions are then ideally validated against experimental spectra to confirm the structural assignment. While spectral data for isomers like 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one exists in databases, a specific computational prediction and its validation for this compound is not available. nih.gov

Modeling of Reaction Pathways and Transition States

Understanding the chemical behavior of a compound involves modeling its potential reaction pathways, including the identification of transition states and the calculation of activation energies. nih.govresearchgate.net This can be applied to synthesis, degradation, or metabolic pathways. There are currently no available studies that model such reaction pathways originating from this compound.

Stereochemical Aspects in the Research of 1 2 Hydroxyphenyl 2 Phenylpropan 1 One

Origin and Control of Chirality in Synthetic Methodologies

The generation of a specific enantiomer of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one requires synthetic strategies that can effectively control the three-dimensional arrangement of atoms around the chiral center. These methods fall into several major categories, including catalytic asymmetric synthesis and biocatalysis. The fundamental challenge is to create a chiral environment during the reaction that energetically favors the formation of one enantiomer over the other. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The catalyst, which can be a metal complex with a chiral ligand or a purely organic molecule (organocatalyst), directs the stereochemical outcome of the reaction. For ketones similar to this compound, asymmetric synthesis can be achieved through various reactions. For instance, dual-catalyst systems combining a chiral Lewis acid with a photoredox catalyst have been successfully used for enantioselective cycloadditions of aryl cyclopropyl (B3062369) ketones, demonstrating a powerful strategy for controlling stereochemistry in complex reactions. nih.gov Strategies involving the asymmetric lithiation of N-Boc pyrrolidines, guided by a chiral ligand like (−)-sparteine, followed by reaction with an electrophile, also showcase how chiral catalysts can direct the formation of specific stereoisomers. nih.gov

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. For the synthesis of chiral α-hydroxy ketones, enzymes such as lyases and oxidoreductases are particularly relevant. researchgate.net Benzaldehyde lyase (BAL), for example, catalyzes the stereoselective cross-coupling of two different aldehydes to form chiral ketones. researchgate.net A two-step biocatalytic process can be designed to produce specific stereoisomers. In a system producing 1-phenylpropane-1,2-diol (B147034), a versatile building block, a carboligase enzyme first creates the chiral ketone intermediate, (S)-2-hydroxy-1-phenylpropan-1-one, from simple aldehyde substrates. acs.org This demonstrates how biocatalysis can be a modular and effective route to enantioenriched compounds. Furthermore, transaminases offer an attractive method for the synthesis of chiral amines from prochiral ketones, showcasing another avenue of biocatalytic stereocontrol. researchgate.net

Diastereoselective and Enantioselective Transformations

Once the chiral ketone this compound is synthesized, it can undergo further transformations that must also be stereocontrolled. These reactions can be designed to be either diastereoselective (creating a new stereocenter with a specific relationship to the existing one) or enantioselective (selectively reacting with one enantiomer in a racemic mixture).

Enantioselective Reduction: The reduction of the carbonyl group in this compound would yield a 1,2-diol. This transformation can be performed with high enantioselectivity using biocatalysts. Research on the related compound 2-hydroxy-1-phenylpropan-1-one (HPP) has shown that alcohol dehydrogenases (ADHs) are highly effective for this purpose. researchgate.net For example, ADHs from Lactobacillus brevis (LbADH) and Thermoanaerobacter sp. (ADHT) can reduce the ketone to produce specific stereoisomers of 1-phenylpropane-1,2-diol (PPD). researchgate.net By choosing the appropriate combination of a lyase (to produce either (R)- or (S)-HPP) and an alcohol dehydrogenase, all four possible stereoisomers of the resulting diol can be synthesized. acs.org

| Starting Ketone Isomer | Reducing Enzyme | Product Diol Isomer | Yield | Reference |

|---|---|---|---|---|

| (S)-HPP | RADH | (1R,2S)-PPD | ~98% | acs.org |

| (S)-HPP | LbADH | (1S,2S)-PPD | - | acs.org |

| (R)-HPP | LbADH | (1R,2R)-PPD | >95% | acs.org |

| (R)-HPP | RADH | (1S,2R)-PPD | - | acs.org |

Kinetic Resolution: Kinetic resolution is a powerful method for separating a racemic mixture. It involves an enantioselective reaction where one enantiomer reacts much faster than the other, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric purity. The enantioselective oxidation of a racemic diol to produce a single enantiomer of the corresponding ketone is a prime example. researchgate.net In one study, the oxidation of racemic anti-1-phenyl-1,2-propanediol using Saccharomyces cerevisiae was found to be enantioselective; the (1R,2S) enantiomer was more reactive, allowing for the recovery of the unreacted (1S,2R) enantiomer with over 99% enantiomeric excess (ee). researchgate.net Non-enzymatic methods can also achieve kinetic resolution. A system using a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), was developed for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, demonstrating the broad applicability of this strategy. mdpi.com

Methods for Chiral Resolution and Enantiomeric Purity Assessment

When an asymmetric synthesis is not feasible or if the synthesis results in a racemic mixture, chiral resolution is employed to separate the two enantiomers. wikipedia.org Following separation, analytical methods are required to determine the success of the resolution by quantifying the enantiomeric purity.

Methods for Chiral Resolution:

Diastereomeric Crystallization: This classical method involves reacting the racemic ketone with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. chiralpedia.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgchiralpedia.com Common resolving agents include chiral acids like tartaric acid or mandelic acid, or chiral bases like brucine (B1667951) or (S)-(-)-1-phenylethylamine. wikipedia.orgonyxipca.com The process often involves screening multiple resolving agents and solvents to find the optimal conditions for separation. onyxipca.com After separation, the resolving agent is chemically removed to yield the pure enantiomer.

Chiral Chromatography: This is a widely used technique for both analytical and preparative-scale separation of enantiomers. chiralpedia.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP, leading to its separation from the other. mdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common chromatographic techniques used for chiral resolution. chiralpedia.com Preparative chiral HPLC can be used to resolve racemic mixtures of propranolol (B1214883) analogues, yielding the individual enantiomers with high purity (>98%) and enantiomeric excess (>98%). mdpi.com

Enantiomeric Purity Assessment:

Chiral HPLC and GC: The most common method for determining the enantiomeric excess (ee) of a sample is analytical chiral HPLC or gas chromatography (GC). onyxipca.comnih.gov Using an analytical column containing a CSP, the two enantiomers are separated into distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. nih.gov Developing a robust method involves optimizing parameters such as the choice of chiral column, the composition of the mobile phase (solvents and additives like diethylamine), flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.gov

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 μm) | Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 μm) | mdpi.comnih.gov |

| Mobile Phase | n-hexane/isopropanol (93:7) with 0.5% DEA | n-Hexane/Isopropanol (86:14) with 0.1% DEA | mdpi.comnih.gov |

| Flow Rate | 0.8 mL/min | 1.0 mL/min (analytical) | mdpi.comnih.gov |

| Temperature | 20 °C | Not specified | nih.gov |

| Detection | UV at 343 nm | UV at 254 and 280 nm | mdpi.comnih.gov |

NMR Spectroscopy with Chiral Derivatizing Agents: An alternative method involves reacting the enantiomeric mixture with a highly pure chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA), to form diastereomers. mdpi.com These resulting diastereomers have distinct NMR spectra, and the signals for specific protons (e.g., those near the newly formed ester linkage) will appear at different chemical shifts. The ratio of the integration of these distinct signals in the ¹H or ¹⁹F NMR spectrum can be used to determine the enantiomeric purity of the original sample. mdpi.com

Chemical Derivatization and Synthesis of Analogues Based on the 1 2 Hydroxyphenyl 2 Phenylpropan 1 One Scaffold

Rational Design Principles for Structural Modifications

The rational design of novel derivatives of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one is guided by established principles of medicinal chemistry and material science. The goal is to systematically alter the physicochemical and biological properties of the parent molecule by introducing specific structural changes. The key handles for modification on the scaffold are the phenolic hydroxyl group, the ketone moiety, and the aromatic rings.

Modification of the Propanone Linker: The three-carbon chain connecting the two phenyl rings can also be modified. Altering the length of the chain, introducing rigidity through cyclization, or incorporating heteroatoms can influence the molecule's flexibility and binding geometry. The ketone and the adjacent methylene (B1212753) group are reactive sites for various chemical transformations.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and acceptor. This group can be alkylated, acylated, or used as a handle for conjugation to other molecules. Such modifications can alter the compound's solubility, lipophilicity, and metabolic stability.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, play an increasingly important role in the rational design process. These tools allow for the prediction of how structural modifications will affect the molecule's interaction with specific biological targets, thereby guiding the synthetic efforts towards compounds with a higher probability of desired activity.

Synthesis of Novel Derivatives by Functional Group Interconversion

Functional group interconversion (FGI) is a powerful strategy for the synthesis of novel derivatives from a common scaffold. The this compound structure offers several opportunities for such transformations.

One notable example is the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. This can be achieved through the Mannich reaction of 2'-hydroxyacetophenone (B8834) to form a ketonic Mannich base. The dimethylamino group in this intermediate is a good leaving group and can be readily displaced by various nucleophiles. nih.gov This approach has been successfully employed to introduce a variety of substituents at the 3-position of the propan-1-one chain. For example, reaction with thiophenols leads to the corresponding 3-(substituted phenylthio) derivatives, while reaction with indoles results in 3-(substituted indol-3-yl) analogues. nih.gov Nitrogen nucleophiles such as pyrazoles, imidazoles, and triazoles can also be used to generate a range of N-alkylated products. nih.gov

The ketone moiety is another versatile functional group for derivatization. Standard reactions such as reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol. The formation of oximes, hydrazones, and semicarbazones can also be readily achieved, introducing further diversity. nih.gov

The phenolic hydroxyl group can be converted to other functional groups. For instance, etherification or esterification can be used to modify the polarity and hydrogen-bonding capabilities of the molecule.

Below is a table summarizing some of the synthesized derivatives of the 1-(2-hydroxyphenyl)propan-1-one scaffold through functional group interconversion of a Mannich base intermediate.

| Starting Material | Nucleophile | Resulting Derivative |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Thiophenol | 3-(Phenylthio)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Indole | 3-(Indol-3-yl)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 4-Phenylimidazole | 3-(4-Phenylimidazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one |

Incorporation into Polymeric or Supramolecular Architectures

Potential for Polymerization: The phenolic hydroxyl group is a key functional group for polymerization. For instance, it could potentially undergo condensation polymerization with suitable co-monomers. A general approach for incorporating hydroxyphenyl compounds into polymers involves their reaction with other monomers to form, for example, polyesters or polyethers. Difunctional polysiloxanes have been synthesized from bis(p-hydroxyphenyl) compounds, indicating the utility of the hydroxyphenyl moiety in polymer synthesis. kpi.ua If the this compound scaffold were modified to possess a second reactive group, it could act as a monomer in step-growth polymerization.

Supramolecular Assembly: The structural features of this compound are conducive to the formation of non-covalent supramolecular assemblies. The phenolic hydroxyl group and the carbonyl group can participate in hydrogen bonding, a key directional interaction in supramolecular chemistry. The two phenyl rings can engage in π-π stacking interactions, which are also important for the organization of molecules in the solid state and in solution. nih.gov

The combination of hydrogen bonding and π-π stacking could lead to the self-assembly of these molecules into well-defined architectures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. While direct studies on the supramolecular behavior of this compound are lacking, the self-assembly of other small molecules containing phenyl and hydrogen-bonding motifs into nanofibers and hydrogels has been demonstrated, suggesting the potential for similar behavior with appropriately designed derivatives of this scaffold. nih.gov

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2'-Hydroxyacetophenone |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(Phenylthio)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(Indol-3-yl)-1-(2-hydroxyphenyl)propan-1-one |

| 4-Phenylimidazole |

| 3-(4-Phenylimidazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one |

| 1,2,4-Triazole |

| 3-(1,2,4-Triazol-1-yl)-1-(2-hydroxyphenyl)propan-1-one |

| Sodium borohydride |

| Thiophenol |

| Indole |

| Pyrazole |

| Imidazole |

Strategic Applications of 1 2 Hydroxyphenyl 2 Phenylpropan 1 One As a Chemical Building Block

Precursor for the Synthesis of Complex Organic Molecules

The most significant application of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one and its derivatives is as a direct precursor for the synthesis of flavonoids, particularly flavanones and flavones. These compounds are of great interest due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.gov

A highly effective method involves a divergent and versatile palladium(II)-catalyzed oxidative cyclization. nih.govrsc.org In this strategy, 2'-hydroxydihydrochalcones serve as common intermediates that can be selectively converted into either flavones or flavanones by tuning the reaction conditions, specifically the oxidants and additives used. nih.gov The general transformation first involves the Pd(II)-catalyzed dehydrogenation of the 2'-hydroxydihydrochalcone to form a 2'-hydroxychalcone (B22705) intermediate. This intermediate can then undergo different cyclization pathways. nih.gov

For the synthesis of flavones , the optimized conditions typically involve using an oxidant like molecular oxygen (O₂) in the presence of a specific ligand, such as 5-nitro-1,10-phenanthroline, which can lead to high yields and selectivity. nih.gov

For the synthesis of flavanones , the reaction can be effectively steered by using a different catalytic system, for example, using copper(II) acetate (B1210297) as the oxidant in the absence of a specialized ligand, followed by acid-mediated cyclization. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted flavones and flavanones from various corresponding 2'-hydroxydihydrochalcone precursors, demonstrating its power in building molecular diversity. nih.govrsc.org

Table 1: Palladium-Catalyzed Synthesis of Flavones and Flavanones from 2'-Hydroxydihydrochalcone Derivatives nih.gov This table is based on data from a 2021 study by Kim, N.-J. et al. and showcases the divergent synthesis from common precursors.

| Precursor (2'-Hydroxydihydrochalcone Derivative) | Target Product Class | Key Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | Flavone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, O₂, DMSO, 100°C | Flavone | 81 |

| 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | Flavanone | Pd(TFA)₂, Cu(OAc)₂, DMSO, 100°C; then HCl | Flavanone | 79 |

| 1-(5-Bromo-2-hydroxyphenyl)-3-phenylpropan-1-one | Flavone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, O₂, DMSO, 100°C | 6-Bromoflavone | 85 |

| 1-(5-Bromo-2-hydroxyphenyl)-3-phenylpropan-1-one | Flavanone | Pd(TFA)₂, Cu(OAc)₂, DMSO, 100°C; then HCl | 6-Bromoflavanone | 83 |

| 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | Flavone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, O₂, DMSO, 100°C | 7-Methoxyflavone | 83 |

| 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | Flavanone | Pd(TFA)₂, Cu(OAc)₂, DMSO, 100°C; then HCl | 7-Methoxyflavanone | 91 |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one | Flavone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, O₂, DMSO, 100°C | 4'-Methoxyflavone | 72 |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one | Flavanone | Pd(TFA)₂, Cu(OAc)₂, DMSO, 100°C; then HCl | 4'-Methoxyflavanone | 85 |

Role as an Intermediate in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.govencyclopedia.pub While chalcones (the α,β-unsaturated analogues) are known to participate in MCRs rsc.org, the direct role of this compound as an in-situ generated intermediate in a classical multicomponent reaction is not extensively documented in scientific literature.

However, the closely related structural motif, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104), serves as a key intermediate in a sophisticated one-pot, two-step synthesis of 3-fluoroflavones. rsc.org In this process, the 1,3-dione is first generated and then, in the same reaction vessel, fluorinated with Selectfluor. This is followed by an acid-catalyzed cyclization and dehydration to yield the final 3-fluoroflavone product. rsc.org This demonstrates the utility of the core structure in complex, sequential one-pot transformations that streamline the synthesis of highly functionalized heterocyclic compounds.

Utilization in Catalyst or Ligand Design

The molecular structure of this compound contains key functional groups that give it the potential to act as a ligand in coordination chemistry. The presence of a phenolic hydroxyl (-OH) group and a ketone carbonyl (C=O) group allows it to function as a bidentate chelating agent, capable of binding to a central metal ion through two donor oxygen atoms.

While catalytic applications using this compound itself are not widely reported, studies on closely related analogues strongly support this potential. For instance, mononuclear complexes have been synthesized using 1-(2-hydroxyphenyl)-3-(4-halophenyl)-1,3-propadiones as ligands with various bivalent metal ions. jcsp.org.pk In these complexes, the ligand coordinates to the metal center through the phenolic oxygen and one of the carbonyl oxygen atoms, forming stable octahedral or seven-coordinated structures. jcsp.org.pk This confirms that the 2-hydroxyphenyl ketone framework is an effective chelating motif.

Table 2: Metal Complexes of Structurally Related 1-(2-Hydroxyphenyl)-1,3-propadione Ligands jcsp.org.pk

| Ligand | Metal Ion | Resulting Complex Stoichiometry | Proposed Geometry |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propadione | Co(II) | [CoL₂]·2H₂O | Octahedral |

| 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propadione | Ni(II) | [NiL₂]·2H₂O | Octahedral |

| 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)-1,3-propadione | Cu(II) | [CuL₂] | Octahedral |

| 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propadione | Co(II) | [CoL₂]·2H₂O | Octahedral |

| 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propadione | Ni(II) | [NiL₂]·2H₂O | Octahedral |

| 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propadione | Cu(II) | [CuL₂] | Octahedral |

The ability of this structural class to form stable metal complexes suggests a strong potential for the development of novel catalysts. By modifying the substituents on the aromatic rings of the this compound backbone, the electronic and steric properties of the resulting metal complex could be fine-tuned, opening avenues for its use in various catalytic transformations.

Advanced Analytical Methodologies Development for 1 2 Hydroxyphenyl 2 Phenylpropan 1 One Research

Development of Chromatographic Techniques for High-Purity Isolation and Analysis

The isolation and purification of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one from reaction mixtures or natural sources necessitate the development of highly selective chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for both the analytical quantification and the preparative isolation of compounds of this nature.

For a molecule like this compound, which possesses both a polar hydroxyl group and non-polar phenyl rings, reverse-phase HPLC (RP-HPLC) is a suitable approach. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

Method Development Considerations:

The development of an effective HPLC method involves the systematic optimization of several parameters to achieve the desired resolution, peak shape, and analysis time. Key considerations include:

Column Selection: A C18 or C8 column is typically effective for separating moderately polar compounds. The choice between them would depend on the desired retention time and selectivity.

Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is standard for RP-HPLC. The ratio of these solvents is adjusted to control the retention of the compound. The inclusion of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. For mass spectrometry-compatible methods, a volatile acid like formic acid is preferred.

Flow Rate and Temperature: These parameters are optimized to enhance separation efficiency and reduce analysis time.

Detector: A UV detector is appropriate for this compound due to the presence of chromophoric phenyl groups. The detection wavelength would be selected based on the compound's UV absorbance maxima.

Preparative Chromatography:

For the isolation of high-purity this compound, analytical HPLC methods can be scaled up to a preparative scale. This involves using larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is not just to separate the components of a mixture but to isolate and collect the pure compound.

Below is a proposed HPLC method for the analysis and purification of this compound, based on methods for similar compounds and general chromatographic principles.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Temperature | 25 °C | Ambient |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1-5 mL (of concentrated solution) |

Integration with Hyphenated Techniques for Enhanced Characterization

While chromatography is excellent for separation and quantification, the definitive identification and structural elucidation of a compound like this compound require more powerful analytical tools. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides information about its molecular weight and structure. For this compound (molecular formula C₁₅H₁₄O₂), the expected molecular weight is approximately 226.27 g/mol .

In the mass spectrometer, the molecule would be ionized, and the resulting molecular ion and its fragment ions would be detected. The fragmentation pattern provides valuable clues about the compound's structure. For instance, cleavage on either side of the carbonyl group is a common fragmentation pathway for ketones.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is another powerful hyphenated technique. Although the hydroxyl group in this compound might require derivatization to increase its volatility, GC-MS can provide high-resolution separation and detailed mass spectra. The electron ionization (EI) mass spectrum would offer a reproducible fragmentation pattern that can be used for identification and comparison with spectral libraries. For example, analysis of the related compound 1-phenyl-2-propanone by GC-MS shows characteristic fragment ions that are indicative of its structure.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they are separated. This is an incredibly powerful tool for the unambiguous structural elucidation of unknown compounds or impurities in a complex mixture. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecule's structure.

Table 2: Expected Data from Hyphenated Techniques for this compound

| Technique | Expected Information |

| LC-MS | Molecular Ion: [M+H]⁺ at m/z 227 or [M-H]⁻ at m/z 225. Key Fragments: Potentially corresponding to the loss of the phenylpropyl group or other characteristic cleavages around the ketone. |

| GC-MS (EI) | Molecular Ion: M⁺ at m/z 226. Key Fragments: Ions corresponding to the benzoyl cation (m/z 105) and fragments from the phenylpropanone structure. |

| LC-NMR | ¹H NMR: Signals corresponding to aromatic protons, the methine proton, the methyl protons, and the hydroxyl proton, with characteristic chemical shifts and coupling patterns. ¹³C NMR: Resonances for all 15 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

Future Directions and Unexplored Research Avenues for 1 2 Hydroxyphenyl 2 Phenylpropan 1 One

Exploration of Novel Catalytic Transformations

The synthesis of deoxybenzoins, including 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one, traditionally involves methods like the Hoesch reaction, which often require harsh conditions and may result in moderate yields. google.com Future research should, therefore, concentrate on developing novel and more efficient catalytic systems.

One promising area is the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have demonstrated remarkable efficiency in promoting reactions such as the cross-benzoin condensation, which can be adapted for the synthesis of deoxybenzoin (B349326) structures. usask.ca The exploration of various NHC scaffolds could lead to catalysts with high chemoselectivity and yield for the synthesis of this compound.

Another avenue lies in the refinement of Lewis acid catalysis . While Lewis acids like aluminum trichloride (B1173362) are used in the Hoesch reaction, there is scope for discovering milder and more selective Lewis acids. google.com Investigating a broader range of Lewis acids, including those based on earth-abundant metals, could lead to more sustainable and cost-effective synthetic methods.

Furthermore, the development of heterogeneous catalysts presents a significant opportunity. A novel class of heterogeneous geminal atom catalysts (GACs), featuring two metal cores, has shown potential for more efficient and selective cross-coupling reactions. sciencedaily.com Applying such advanced catalytic systems to the synthesis of this compound could revolutionize its production.

The table below summarizes potential catalytic systems for future investigation in the synthesis and transformation of this compound.

| Catalyst Type | Potential Reaction | Advantages | Key Research Focus |

| N-Heterocyclic Carbenes (NHCs) | Cross-Benzoin type reactions | High chemoselectivity, mild reaction conditions. usask.ca | Screening of NHC library for optimal performance. |

| Novel Lewis Acids | Friedel-Crafts acylation | Improved selectivity, potential for milder conditions. | Exploration of earth-abundant metal-based Lewis acids. |

| Heterogeneous Geminal Atom Catalysts (GACs) | Cross-coupling reactions | Enhanced efficiency, catalyst recoverability, reduced metal contamination. sciencedaily.com | Adaptation of GACs for deoxybenzoin synthesis. |

Development of Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. nih.govbeilstein-journals.org This approach is particularly promising for the synthesis of chiral compounds, and since this compound possesses a stereocenter, developing enantioselective chemo-enzymatic routes would be a significant advancement.

A potential chemo-enzymatic strategy could involve the enzymatic resolution of a racemic mixture of this compound or its precursor. For instance, lipases are known to catalyze stereoselective transformations and could be employed for this purpose. nih.gov Another approach could be the use of oxidoreductases, such as alcohol dehydrogenases, which have been used in the synthesis of related chiral hydroxy ketones. researchgate.net

The integration of biocatalysis could also be explored in multi-step syntheses. For example, a chemical step could be used to construct the basic deoxybenzoin skeleton, followed by an enzymatic step to introduce or modify functional groups with high regio- and stereoselectivity. beilstein-journals.org The use of computer-assisted tools for planning chemo-enzymatic retrosynthesis could aid in identifying promising enzymatic transformations and pathways. rsc.org

The following table outlines potential enzymatic approaches for the chemo-enzymatic synthesis of this compound.

| Enzyme Class | Potential Application | Rationale |

| Lipases | Kinetic resolution of racemic precursors | Proven utility in stereoselective esterification/hydrolysis. nih.gov |

| Alcohol Dehydrogenases | Asymmetric reduction to chiral alcohols or oxidation of diols | Can establish the stereocenter with high enantiomeric excess. researchgate.net |

| Transaminases | Asymmetric amination of a ketone precursor | Potential for creating chiral amine derivatives. |

| Baeyer-Villiger Monooxygenases | Regioselective oxidation of the ketone | Could lead to novel ester derivatives. |

Theoretical Predictions for Emerging Synthetic and Reactivity Patterns

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. For this compound, theoretical studies can offer valuable insights into its structure, reactivity, and spectroscopic properties, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of the compound. tandfonline.com Such studies can also predict the molecule's vibrational frequencies, aiding in the interpretation of experimental infrared and Raman spectra. orientjchem.org

Furthermore, computational analysis can shed light on the molecule's electronic properties. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the compound's reactivity and potential for participating in various chemical reactions. tandfonline.com Molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. tandfonline.com

Theoretical studies can also be used to model potential reaction pathways for the synthesis and transformation of this compound. By calculating the activation energies and reaction enthalpies of different routes, computational chemistry can help in identifying the most promising synthetic strategies and reaction conditions. This predictive capability can save significant time and resources in the laboratory.

Future theoretical work could focus on:

Conformational analysis: A detailed study of the potential energy surface to identify the most stable conformers of this compound.

Reaction mechanism studies: Elucidating the mechanisms of known and novel reactions involving the compound to optimize reaction conditions.

Prediction of spectroscopic properties: Accurate prediction of NMR, UV-Vis, and other spectroscopic data to aid in characterization.

In silico screening: Computational screening of potential catalysts and enzyme active sites to identify promising candidates for experimental investigation.

By systematically exploring these future directions, the scientific community can unlock a deeper understanding of this compound and pave the way for its application in various fields of chemical science.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where 2-hydroxyacetophenone reacts with a benzaldehyde derivative under basic conditions. For example, silica gel-supported piperidine is used as a heterogeneous catalyst to enhance reaction efficiency and reduce side products . Reaction conditions (e.g., ethanol as solvent, ambient temperature) and stoichiometric ratios (1:1 molar ratio of ketone to aldehyde) are critical for optimizing yield. Post-synthesis purification often involves column chromatography or recrystallization from ethanol .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : - and -NMR identify protons and carbons, with the hydroxyl proton (~12-14 ppm) and conjugated carbonyl group (~190 ppm) being diagnostic .

- IR spectroscopy : Stretching vibrations for C=O (~1650 cm) and O–H (~3200 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H] at m/z 242.0943 for CHO) .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility. For complex mixtures, gradient elution in column chromatography (silica gel, hexane/ethyl acetate) resolves impurities. Purity is validated via HPLC or melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and hydrogen-bonding networks. Software like SHELXL refines the structure, while ORTEP-3 visualizes thermal ellipsoids and packing diagrams. For example, intramolecular O–H···O hydrogen bonds stabilize the keto form, while intermolecular interactions (e.g., π-π stacking) influence crystal morphology .

Q. How do tautomeric equilibria (keto-enol) impact spectroscopic data interpretation?

The compound may exhibit keto-enol tautomerism, detectable via UV-Vis spectroscopy (absorption shifts at ~300 nm for enol form) or -NMR (disappearance of hydroxyl proton in DMSO-d). Solvent polarity and temperature affect equilibrium position, necessitating controlled conditions for reproducibility .

Q. What computational approaches model hydrogen-bonding patterns in this compound crystals?

Graph set analysis (G. R. Desiraju’s method) classifies hydrogen bonds into discrete (e.g., D) or infinite (C) motifs. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict interaction energies and optimize geometries, aligning with experimental SCXRD data .

Q. How is the antioxidant activity of this compound evaluated?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay quantifies antioxidant capacity. A methanolic solution of the compound (0.1–100 µg/mL) is mixed with DPPH, and absorbance at 517 nm is measured. IC values (e.g., 5–10 µg/mL) are compared to ascorbic acid controls .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be addressed?

Discrepancies arise from solvent effects or conformational dynamics. Use gauge-including atomic orbital (GIAO) DFT calculations (e.g., in Gaussian 16) with explicit solvent models (e.g., PCM for DMSO) to improve agreement. Validate with 2D NMR (COSY, HSQC) to resolve signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.